FA-Gly-Phe-Leu

Description

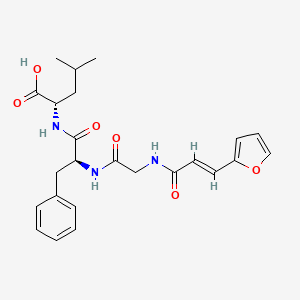

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPUXIEEYQMRI-FWEDTRJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to FA-Gly-Phe-Leu

For Researchers, Scientists, and Drug Development Professionals

Abstract

FA-Gly-Phe-Leu is a synthetic polypeptide that has been identified through peptide screening methodologies. While detailed public research on its specific biological functions and mechanisms of action is limited, this guide consolidates the available information regarding its chemical properties and provides a framework for potential research applications. The structural similarity of its N-terminal modification to known chemotactic peptides suggests potential avenues for investigation in immunology and inflammation research. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.

Introduction

This compound is a tripeptide with the amino acid sequence Glycyl-Phenylalanyl-Leucine, featuring an N-terminal modification denoted as "FA". While the precise nature of this modification is not extensively documented in peer-reviewed literature, it is commonly interpreted as a formyl group (CHO). N-formylated peptides are of significant interest in biomedical research as they are known to act as potent chemoattractants for leukocytes, mimicking bacterial proteins and playing a crucial role in the innate immune response.

This guide provides a comprehensive overview of the known chemical properties of this compound and draws parallels with the well-characterized N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), to hypothesize potential biological activities and suggest experimental approaches.

Chemical Properties and Structure

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉N₃O₆ | |

| Molecular Weight | 455.5 g/mol | |

| Sequence | {FA}-Gly-Phe-Leu | |

| Short Sequence | {FA}-GFL | |

| CAS Number | 390766-88-8 |

The structure of this compound consists of a glycine, a phenylalanine, and a leucine residue linked by peptide bonds, with a formyl group attached to the N-terminus of the glycine.

Potential Biological Activity and Mechanism of Action (Hypothesized)

Given the N-formyl modification, it is plausible that this compound may interact with formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes, including neutrophils and macrophages. The binding of N-formylated peptides to FPRs is known to trigger a cascade of intracellular signaling events.

Hypothesized Signaling Pathway

The binding of a ligand like this compound to a Formyl Peptide Receptor (FPR) would likely initiate a signaling cascade similar to that of other N-formylated peptides. This would involve the activation of a heterotrimeric G-protein, leading to downstream signaling events that culminate in a cellular response such as chemotaxis, degranulation, or the production of reactive oxygen species.

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Furyl)acryloyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of the tetrapeptide 3-(2-Furyl)acryloyl-Gly-Phe-Leu (FA-Gly-Phe-Leu). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents generalized experimental protocols and potential applications based on the well-established use of analogous furylacryloyl-peptides as chromogenic protease substrates.

Core Chemical Properties

3-(2-Furyl)acryloyl-Gly-Phe-Leu is a synthetic polypeptide. The N-terminal glycine is modified with a 3-(2-furyl)acryloyl (FA) group, which acts as a chromophore. This feature is characteristic of a class of peptides used as substrates in enzymatic assays.

Physicochemical Data

The fundamental chemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Full Chemical Name | 3-(2-Furyl)acryloyl-Glycyl-Phenylalanyl-Leucine-OH | [1] |

| CAS Number | 390766-88-8 | [1][2] |

| Molecular Formula | C₂₄H₂₉N₃O₆ | [1][2] |

| Molecular Weight | 455.5 g/mol | [1][2] |

| Sequence | {FA}-Gly-Phe-Leu | [2] |

| Recommended Storage | -20°C, protect from light | [1][3] |

Principle of Utility in Enzymatic Assays

The primary application of furylacryloyl-peptides is in the continuous spectrophotometric monitoring of protease activity. The 3-(2-furyl)acryloyl group is a chromophore whose ultraviolet absorbance spectrum is sensitive to its electronic environment.

When the peptide bond between the amino acid residues is cleaved by a protease, the chemical environment of the FA group is altered. This results in a detectable change in absorbance, most commonly a decrease, at a specific wavelength. The rate of this change in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

This principle allows for real-time kinetic analysis of enzyme activity, making these substrates valuable tools for enzyme characterization and the screening of potential inhibitors.

Generalized Experimental Protocol for Protease Assay

While a specific protocol for this compound is not available, the following generalized methodology, based on assays with analogous compounds like N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) for Angiotensin-Converting Enzyme (ACE), can be adapted.[3] This protocol serves as a template and requires optimization for the specific enzyme and experimental conditions.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solution

-

Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the target protease

-

Purified protease of interest

-

Spectrophotometer capable of UV absorbance measurements

-

96-well UV-transparent microplates or quartz cuvettes

Preparation of Solutions

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO or DMF. Store at -20°C, protected from light.

-

Assay Buffer: Prepare the appropriate assay buffer at the desired pH and ionic strength. The optimal buffer will depend on the protease being studied.

-

Enzyme Solution: Prepare a working solution of the purified protease in the assay buffer. The concentration will need to be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1-2%) to avoid affecting enzyme activity.

Assay Procedure

-

Assay Setup: To each well of a microplate or cuvette, add the assay buffer and the substrate working solution.

-

Temperature Equilibration: Incubate the plate/cuvette at the desired assay temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add the enzyme solution to initiate the reaction. Mix gently but thoroughly.

-

Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance at the appropriate wavelength (typically between 320-350 nm for furylacryloyl compounds) over time. The exact wavelength should be determined from the absorbance spectrum of the substrate and its cleaved products.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be determined using the Beer-Lambert law if the change in molar extinction coefficient (Δε) upon cleavage is known.

Workflow Diagram

Quantitative Data from an Analogous Compound

To illustrate the type of data that can be obtained using this class of substrates, the kinetic parameters for the hydrolysis of N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) by Angiotensin-Converting Enzyme (ACE) are presented below.

| Enzyme | Substrate | Kₘ (M) | Source |

| ACE | FAPGG | 2.546 x 10⁻⁴ | [3] |

Disclaimer: This data is for an analogous compound and should be used for illustrative purposes only. The kinetic parameters for this compound with its target protease(s) would need to be determined experimentally.

Potential Applications in Research and Drug Development

While specific applications of this compound have not been documented, its structure suggests it could be a valuable tool in several areas:

-

Enzyme Characterization: It can be used to determine the kinetic parameters (Kₘ, kₖₐₜ) of a purified protease that recognizes the Gly-Phe-Leu sequence.

-

High-Throughput Screening (HTS): The continuous nature of the assay makes it suitable for HTS campaigns to identify novel inhibitors of a target protease.

-

Mechanism of Action Studies: It can be used to study the mechanism of action of known or newly discovered protease inhibitors.

-

Protease Profiling: A panel of such substrates with varying peptide sequences can be used to profile the activity of proteases in complex biological samples.

Role of Proteases in Signaling Pathways

Proteases are integral components of many biological signaling pathways, where they act by cleaving specific protein substrates to activate or inactivate signaling molecules. A chromogenic substrate like this compound can be a tool to study the activity of proteases that play a role in such pathways.

Conclusion

3-(2-Furyl)acryloyl-Gly-Phe-Leu is a chromogenic tetrapeptide with potential as a substrate for protease activity assays. While specific experimental data for this compound is scarce, its chemical properties and the well-established methodologies for analogous furylacryloyl-peptides provide a strong foundation for its application in enzyme kinetics and inhibitor screening. Further research is needed to identify the specific proteases that cleave this substrate and to characterize its use in detailed biochemical and pharmacological studies.

References

In-Depth Technical Guide: The Physicochemical and Synthetic Profile of FA-Gly-Phe-Leu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the tetrapeptide N-Formyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu), focusing on its core physicochemical properties, a comprehensive synthetic protocol, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and cellular signaling.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear and concise reference for experimental design and analysis.

| Property | Value | Reference |

| Molecular Weight | 455.5 g/mol | [1][2] |

| Molecular Formula | C₂₄H₂₉N₃O₆ | [2] |

| Sequence | {FA}-Gly-Phe-Leu | [2] |

| CAS Number | 390766-88-8 | [2] |

Experimental Protocol: Solid-Phase Synthesis of N-Formylated Peptides

The synthesis of this compound can be efficiently achieved using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, followed by N-terminal formylation on the solid support. The following protocol provides a detailed methodology for the synthesis of N-formylated peptides like this compound.[3][4]

Materials and Reagents

-

Fmoc-Leu-Wang resin or a similar suitable solid support

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Formylating reagent: Acetic anhydride and formic acid

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

Kaiser test kit for monitoring coupling completion

Step-by-Step Synthesis Procedure

-

Resin Preparation: Swell the Fmoc-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Amino Acid Coupling (Phenylalanine):

-

In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

-

Add DIPEA (6 eq) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat for Glycine: Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.

-

N-Terminal Formylation:

-

After the final Fmoc deprotection of the Glycine residue (following step 2), wash the resin-bound peptide with DMF.

-

Prepare the formylating solution by mixing acetic anhydride and formic acid (e.g., in a 1:3 molar ratio) in DMF.

-

Add the formylating solution to the resin and react for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity this compound product.

Biological Context: Signaling Pathway of Chemoattractant Peptides

N-formylated peptides, such as this compound, are known to act as potent chemoattractants for various immune cells, particularly neutrophils. This chemoattraction is initiated by the binding of the N-formylated peptide to a specific class of G-protein coupled receptors (GPCRs) on the cell surface, known as Formyl Peptide Receptors (FPRs). The binding event triggers a downstream signaling cascade that ultimately leads to directed cell migration.

Caption: GPCR signaling pathway for N-formylated peptides.

The binding of this compound to its receptor initiates the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These downstream signaling events converge to regulate the actin cytoskeleton, leading to cellular polarization and directed movement towards the chemoattractant source, a process known as chemotaxis.

References

An In-Depth Technical Guide on the N-Formyl-Gly-Phe-Leu Peptide: Structure, Function, and Analysis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-Formyl-Glycyl-Phenylalanyl-Leucine (FA-Gly-Phe-Leu) peptide, a member of the N-formylated peptide family known for its role as a potent chemoattractant in the innate immune system. This document details its structure, presumed biological function through the Formyl Peptide Receptor 1 (FPR1), associated signaling pathways, and the experimental protocols required for its synthesis and characterization.

While specific experimental data for the this compound sequence is not extensively available in published literature, this guide leverages data from the well-characterized and prototypical N-formylated peptide, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF), and other analogous peptides to provide a robust framework for its study.

Core Concepts: Structure and Function

The peptide sequence is Glycyl-Phenylalanyl-Leucine with an N-terminal formyl group (FA). N-formylated peptides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system, as they are commonly found in proteins synthesized by bacteria or released from damaged mitochondria.

Structure of this compound:

-

N-terminus: A formyl group (CHO) is attached to the nitrogen atom of the N-terminal Glycine. This modification is critical for its biological activity.[1][2]

-

Peptide Backbone: Composed of three amino acids:

-

Glycine (Gly): The simplest amino acid, providing flexibility.

-

Phenylalanine (Phe): An aromatic, nonpolar amino acid.

-

Leucine (Leu): A branched-chain, nonpolar amino acid.

-

-

C-terminus: A free carboxyl group (-COOH).

The molecular formula for this compound is C₂₄H₂₉N₃O₆. Its function is presumed to be that of a chemoattractant, primarily for neutrophils, by activating Formyl Peptide Receptors (FPRs).[1][3][4]

The Primary Receptor: Formyl Peptide Receptor 1 (FPR1)

This compound is expected to be an agonist for Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[5][6][7] The binding of N-formylated peptides to FPR1 initiates a signaling cascade that leads to a variety of cellular responses crucial for host defense.[3][5]

Signaling Pathways

Activation of FPR1 by a ligand like this compound triggers a well-defined intracellular signaling cascade. As a GPCR, FPR1 is coupled to a heterotrimeric G-protein of the Gαi subtype.[6][8]

Key steps in the FPR1 signaling pathway include:

-

Ligand Binding and G-Protein Activation: The binding of the N-formylated peptide induces a conformational change in FPR1, leading to the exchange of GDP for GTP on the Gαi subunit.[8][9][10]

-

Dissociation of G-Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effector Activation:

-

Second Messenger Signaling:

-

MAPK/ERK Pathway Activation: The signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[5][12]

-

Cellular Responses: These signaling events culminate in chemotaxis, degranulation, superoxide production, and phagocytosis, directing the immune cell toward the source of the peptide and activating its effector functions.[1][5]

Caption: FPR1 signaling cascade upon ligand binding.

Quantitative Data

| Peptide | Receptor | Assay Type | Value | Reference |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | Radioligand Binding (Ki) | 38 nM | [13] |

| N-Formyl-Met-Ile-Phe-Leu (fMIFL) | FPR2 | Calcium Mobilization (EC₅₀) | 89 nM | [14] |

| N-Formyl-Met-Ile-Val-Ile-Leu (fMIVIL) | FPR2 | Calcium Mobilization (EC₅₀) | 400 nM | [14] |

Table 1: Quantitative activity data for representative N-formylated peptides.

Experimental Protocols

A systematic approach is required to synthesize and characterize a novel peptide like this compound. The following protocols provide detailed methodologies for key experiments.

Caption: Experimental workflow for peptide characterization.

5.1. Solid-Phase Synthesis of N-Formyl-Gly-Phe-Leu

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[2][15][16][17]

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Phe-OH, Fmoc-Gly-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Formylating reagent: Acetic anhydride and formic acid

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Phenylalanine Coupling: a. Dissolve Fmoc-Phe-OH, HBTU, and DIPEA in DMF. b. Add the activation mixture to the resin and shake for 2 hours. c. Wash the resin with DMF. Confirm coupling with a Kaiser test.

-

Glycine Coupling: Repeat steps 2 and 3 using Fmoc-Gly-OH.

-

N-terminal Formylation: a. After deprotecting the final Fmoc group from Glycine, wash the resin with DMF. b. Prepare a fresh solution of 1:3 (v/v) acetic anhydride:formic acid. c. Add the formylating mixture to the resin and react for 2 hours at room temperature. d. Wash the resin with DMF and then dichloromethane (DCM). Dry the resin.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a water/acetonitrile mixture. Purify by reverse-phase HPLC.

-

Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.

5.2. Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to measure the chemotactic response of neutrophils to this compound.[18][19]

Materials:

-

Isolated human neutrophils (purity >95%)

-

Boyden chamber apparatus with 5 µm pore size polycarbonate membranes

-

Assay medium: RPMI + 0.5% HSA (Human Serum Albumin)

-

This compound peptide stock solution

-

Positive control: fMLF (10 nM)

-

Cell viability stain (e.g., Calcein-AM) or ATP quantification kit (e.g., CellTiter-Glo®)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

-

Assay Setup: a. Add assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) to the lower wells of the Boyden chamber. Include wells with medium only (negative control) and fMLP (positive control). b. Resuspend isolated neutrophils in assay medium to a concentration of 2 x 10⁶ cells/mL. c. Place the porous membrane over the lower wells and add 50-100 µL of the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration: a. After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by: i. Staining the migrated cells and counting under a microscope. ii. Measuring the fluorescence of pre-labeled cells. iii. Quantifying total cellular ATP in the lower chamber using a luminescent-based method.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

5.3. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.[11][20][21][22]

Materials:

-

HL-60 cells differentiated into a neutrophil-like phenotype (or primary neutrophils).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

Pluronic F-127.

-

This compound peptide stock solution.

-

Positive control: Ionomycin or fMLF.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation: Harvest differentiated HL-60 cells and resuspend them in assay buffer.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization). b. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with assay buffer to remove extracellular dye and resuspend at a final concentration of 1 x 10⁶ cells/mL.

-

Assay Performance: a. Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. b. Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. c. Record a baseline fluorescence reading for approximately 20 seconds. d. Use the automated injector to add 20 µL of this compound at various concentrations to the wells. e. Immediately begin recording the fluorescence intensity every second for at least 2 minutes.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration. Plot the response against the peptide concentration to determine the EC₅₀.

5.4. ERK Phosphorylation Assay

This protocol measures the activation of the MAPK/ERK pathway by quantifying phosphorylated ERK (p-ERK).[23][24][25][26]

Materials:

-

Isolated human neutrophils or differentiated HL-60 cells.

-

Serum-free culture medium.

-

This compound peptide stock solution.

-

Positive control: Phorbol 12-myristate 13-acetate (PMA).

-

Ice-cold lysis buffer.

-

Primary antibodies: Rabbit anti-total-ERK and Mouse anti-phospho-ERK (Thr202/Tyr204).

-

Detection method (choose one):

-

For Flow Cytometry: Fluorescently labeled secondary antibodies, fixation/permeabilization buffers.

-

For In-Cell Western: IRDye®-labeled secondary antibodies, blocking buffer (e.g., Intercept® Blocking Buffer).

-

Procedure:

-

Cell Stimulation: a. Seed cells in a 96-well plate and serum-starve for 2-4 hours. b. Stimulate the cells with various concentrations of this compound for a short duration (typically 5-10 minutes) at 37°C.

-

Cell Lysis/Fixation:

-

For Lysis (Western Blot/ELISA): Immediately place the plate on ice, remove the medium, and add ice-cold lysis buffer.

-

For In-Cell Assay (Flow/In-Cell Western): Fix the cells with a formaldehyde-based fixative, then permeabilize with methanol or a detergent-based buffer.

-

-

p-ERK Detection: a. Blocking: Block non-specific antibody binding using a suitable blocking buffer. b. Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against both total ERK (for normalization) and p-ERK overnight at 4°C. c. Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to fluorophores (for flow cytometry) or infrared dyes (for In-Cell Western) for 1 hour at room temperature.

-

Quantification:

-

Flow Cytometry: Analyze the fluorescence intensity of p-ERK staining on a per-cell basis.

-

In-Cell Western: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity in each well.

-

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the peptide concentration to determine the EC₅₀ for ERK activation.

This guide provides the foundational knowledge and methodologies to investigate the this compound peptide. By applying these protocols, researchers can elucidate its specific biological activity and potential as a modulator of the innate immune response.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 5. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 13. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]

- 14. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 18. criver.com [criver.com]

- 19. criver.com [criver.com]

- 20. bu.edu [bu.edu]

- 21. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 23. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. licorbio.com [licorbio.com]

The Immunomodulatory Peptide Gly-Leu-Phe: A Technical Overview of Its Discovery, Origin, and Biological Activities

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The tripeptide Gly-Leu-Phe (GLF) has emerged as a molecule of significant interest in the fields of immunology and drug development. Initially identified as an immunostimulatory peptide derived from the enzymatic digestion of α-lactalbumin, GLF has demonstrated a range of biological activities, most notably the enhancement of phagocytosis and the prevention of chemotherapy-induced alopecia. This technical guide provides a comprehensive overview of the discovery, origin, and known biological functions of GLF. It details the experimental protocols for key assays, summarizes quantitative data, and elucidates the current understanding of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on bioactive peptides.

Discovery and Origin

The tripeptide Gly-Leu-Phe was first identified as an immunostimulating peptide derived from human and bovine α-lactalbumin, a major protein component of milk.[1][2] Its discovery arose from research into the biological activities of peptides generated from the enzymatic digestion of dietary proteins.[2] GLF was found to enhance the phagocytic activity of macrophages, suggesting a role in modulating the innate immune system.[2]

Quantitative Data

Quantitative data on the biological activity of Gly-Leu-Phe is primarily available from in vivo studies. The effective doses for its anti-alopecia activity have been determined in a neonatal rat model.

| Biological Activity | Model System | Administration Route | Dosage | Outcome | Reference |

| Prevention of Etoposide-Induced Alopecia | Neonatal Rat | Intraperitoneal | 100 mg/kg for 4 days | Complete suppression of hair loss | [1] |

| Prevention of Etoposide-Induced Alopecia | Neonatal Rat | Oral | 300 mg/kg for 6 days | Weak anti-alopecia effect | [1] |

Currently, specific in vitro quantitative data such as receptor binding affinities (Kd) and half-maximal effective or inhibitory concentrations (EC50/IC50) for GLF's biological activities have not been extensively reported in the available literature.

Biological Activities and Signaling Pathways

Immunostimulatory Activity

The primary described biological function of GLF is its ability to stimulate the immune system, specifically by enhancing the phagocytic activity of macrophages.[2] This activity suggests that GLF may act as a modulator of the innate immune response. The precise receptor and downstream signaling cascade responsible for this effect are still under investigation.

Prevention of Chemotherapy-Induced Alopecia

A significant and well-documented effect of GLF is its ability to prevent alopecia induced by the chemotherapeutic agent etoposide.[1] The proposed mechanism for this protective effect involves the release of histamine. This is supported by the finding that the anti-alopecia effect of GLF is inhibited by pyrilamine, a histamine H1 receptor antagonist.[1] This suggests that GLF may directly or indirectly trigger the degranulation of mast cells or basophils, leading to localized histamine release that counteracts the cytotoxic effects of etoposide on hair follicles.

There is also a suggestion that the NF-κB signaling pathway may be involved in the mechanism of action of GLF, although the exact details of this involvement have not been fully elucidated.[3]

References

- 1. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gesj.internet-academy.org.ge [gesj.internet-academy.org.ge]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Tetrapeptide FA-Gly-Phe-Leu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine (FA-Gly-Phe-Leu). As a member of the N-formylated peptide family, this compound is a putative ligand for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune system. This document details its biochemical properties, a standard synthesis and purification protocol, and its presumed mechanism of action as a chemoattractant. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide presents representative data from analogous N-formylated peptides, such as the widely studied N-formylmethionyl-leucyl-phenylalanine (fMLF), to provide a functional context. Detailed experimental protocols for key biological assays are provided to enable the characterization of its activity.

Introduction

N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, as they are characteristic of bacterial and mitochondrial protein synthesis.[1][2] These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, guiding them to sites of infection and inflammation.[1][3][4] The biological effects of N-formylated peptides are mediated through a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[5][6][7] In humans, this family includes FPR1, FPR2, and FPR3, with FPR1 being the high-affinity receptor for many N-formylated peptides.[2][8]

The synthetic tetrapeptide this compound, with the sequence N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine, is structurally analogous to endogenous and bacterial chemoattractants. The N-terminal formyl group is crucial for its biological activity, enhancing its resistance to degradation by aminopeptidases and facilitating recognition by FPRs.[9] This guide explores the synthesis, purification, and biological characterization of this compound, positioning it as a potential tool for studying inflammation, immune responses, and as a lead compound in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Full Name | N-Formyl-L-alanyl-glycyl-L-phenylalanyl-L-leucine |

| Abbreviation | This compound |

| CAS Number | 390766-88-8 |

| Molecular Formula | C21H30N4O5 |

| Molecular Weight | 418.49 g/mol |

| Amino Acid Sequence | For-Ala-Gly-Phe-Leu-OH |

Synthesis and Purification

This compound can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, followed by N-terminal formylation and purification by high-performance liquid chromatography (HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis and Formylation

This protocol describes a representative method for the synthesis of N-formylated peptides.[6][10][11][12]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvent: DMF, Dichloromethane (DCM)

-

Formylating reagent: Acetic anhydride and formic acid

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first C-terminal amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH) to assemble the peptide chain.

-

N-terminal Formylation:

-

After the final Fmoc deprotection of Alanine, wash the peptidyl-resin.

-

Prepare the formylating reagent by mixing acetic anhydride and formic acid (1:3 molar ratio) and incubating for 15 minutes at 50°C.

-

Add the formylating reagent to the resin and react for 2 hours at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Experimental Protocol: Purification and Characterization

Materials:

-

Reversed-phase HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer

Procedure:

-

Purification:

-

Characterization:

-

Analyze the purified fractions by analytical HPLC to assess purity.

-

Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.[15]

-

Biological Activity and Mechanism of Action

Formyl Peptide Receptor (FPR) Activation

This compound is predicted to act as an agonist for Formyl Peptide Receptors (FPRs), primarily FPR1. Upon binding, it induces a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi/o family.[16][17] This activation causes the dissociation of the Gα subunit from the Gβγ dimer.[18] Both components then initiate downstream signaling cascades that culminate in the cellular responses of chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][19]

Quantitative Data (Representative)

| Parameter | Agonist | Receptor | Cell Type | EC50 Value | Reference |

| Calcium Mobilization | fMLF | FPR1 | Human Neutrophils | 33 ± 8 nM | [20][21] |

| Respiratory Burst | fMLF | FPR1 | Murine Granulocytes | ~10 nM | [22] |

| Chemotaxis | fMLF | FPR1 | Human Neutrophils | ~1-10 nM | [3][23] |

Key Experimental Assays

To characterize the biological activity of this compound, two primary assays are recommended: a calcium mobilization assay to measure receptor activation and a chemotaxis assay to quantify cell migration.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.[9][24][25][26][27][28][29][30][31]

Materials:

-

Human neutrophils or a cell line expressing FPR1 (e.g., differentiated HL-60 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

This compound stock solution in DMSO

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Cell Preparation: Isolate human neutrophils or culture and differentiate HL-60 cells.

-

Dye Loading: Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Assay:

-

Resuspend the cells to a final concentration of 1-5 x 10^6 cells/mL.

-

Place the cell suspension in the wells of a microplate or a tube for flow cytometry.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the cells.

-

Immediately measure the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the increase in fluorescence intensity at ~516 nm.

-

-

Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each concentration. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.[1][23][32][33][34][35][36]

Materials:

-

Human neutrophils

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Assembly: Place the microporous membrane between the upper and lower wells of the Boyden chamber.

-

Chemoattractant Loading: Add different concentrations of this compound dissolved in chemotaxis buffer to the lower wells. Use buffer alone as a negative control.

-

Cell Loading: Add a suspension of freshly isolated human neutrophils in chemotaxis buffer to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow cell migration.

-

Cell Staining and Counting:

-

Remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound. The results can be expressed as a chemotactic index (the fold increase in migration over the negative control).

Conclusion

This compound is a synthetic N-formylated tetrapeptide with significant potential as a research tool in immunology and pharmacology. Based on its structural similarity to known chemoattractants, it is expected to be a potent agonist of Formyl Peptide Receptors, inducing downstream signaling cascades that lead to leukocyte activation and migration. This guide provides a comprehensive framework for its synthesis, purification, and biological characterization. The detailed protocols for key assays will enable researchers to quantitatively assess its activity and further elucidate its role in inflammatory processes. Future studies are warranted to determine the specific binding affinities and efficacy of this compound at the different FPR subtypes, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Quantitative evaluation of neutrophilic chemotaxis in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. Affinity purification of synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G-protein coupled chemoattractant receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 20. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. S-EPMC3503994 - Regulation of the formyl peptide receptor 1 (FPR1) gene in primary human macrophages. - OmicsDI [omicsdi.org]

- 22. researchgate.net [researchgate.net]

- 23. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]

- 24. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. pnas.org [pnas.org]

- 28. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. tandfonline.com [tandfonline.com]

- 34. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]

- 36. timothyspringer.org [timothyspringer.org]

The Role of FA-Gly-Phe-Leu and Related N-Formylated Peptides in High-Throughput Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-formylated peptide, FA-Gly-Phe-Leu, and its relevance in the context of peptide screening for drug discovery and immunological research. As a member of the N-formylated peptide family, its biological activity is primarily mediated through the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) integral to the innate immune response. This document details the synthesis, mechanism of action, relevant signaling pathways, and experimental protocols for screening and characterizing this compound and analogous peptides.

Introduction to N-Formylated Peptides and their Receptors

N-formylated peptides are short peptides with an N-terminal methionine residue that is post-translationally formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and consequently, bacteria release N-formylated peptides upon cell lysis.[1] These peptides are recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs).[2] Mitochondria, having evolved from bacteria, also produce N-formylated peptides, which can be released during tissue injury and act as damage-associated molecular patterns (DAMPs).[1]

The primary targets of N-formylated peptides are the Formyl Peptide Receptors (FPRs).[3] In humans, there are three main types: FPR1, FPR2 (also known as ALX), and FPR3.[3] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in orchestrating the inflammatory response.[4] Activation of FPRs triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for clearing pathogens and cellular debris.[5][6] The prototypical N-formylated peptide is fMLF (N-formyl-Met-Leu-Phe), which is a potent chemoattractant for neutrophils and a high-affinity agonist for FPR1.[1][7]

This compound in Peptide Screening

The peptide this compound, where "FA" represents a formyl group, is structurally similar to fMLF and is therefore presumed to be an agonist of the Formyl Peptide Receptors. Peptides like this compound are often identified through peptide library screening to discover novel modulators of FPR activity.[8] Such screening efforts are vital for developing new therapeutic agents that can either mimic the pro-inflammatory effects of these peptides to boost the immune response or block their action to treat inflammatory diseases.

Structure-Activity Relationship of N-Formylated Peptides

The biological activity of N-formylated peptides is highly dependent on their amino acid sequence and the presence of the N-terminal formyl group. The formyl group is crucial for high-affinity binding to FPR1 and FPR2.[5] The nature of the amino acid residues at different positions influences the peptide's affinity and selectivity for the different FPR subtypes. The following table summarizes quantitative data for fMLF and other related N-formylated peptides, providing a comparative context for the potential activity of this compound.

| Peptide | Receptor | Assay Type | Value | Reference |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | Binding Affinity (Ki) | 38 nM | [9] |

| N-Formyl-Met-Leu-Phe (fMLF) | FPRs | Binding Affinity (Ki) | 0.8 pM | [10] |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | EC50 (Contraction) | 11 nM (guinea pig jejunum) | [10] |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | EC50 (Contraction) | 3.5 nM (proximal colon) | [10] |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | EC50 (Contraction) | 2.2 nM (distal colon) | [10] |

| N-Formyl-Met-Leu-Phe-Lys (fMLFK) | FPR1 | EC50 | 3.5 nM | [11] |

| N-Formyl-Met-Leu-Phe-Lys (fMLFK) | FPR2 | EC50 | 6.7 µM | [11] |

| N-Formyl-Met-Leu-Phe-Lys (fMLFK) | FPR2-D281G | EC50 | 0.88 µM | [11] |

Mechanism of Action and Signaling Pathways

Upon binding of an N-formylated peptide like this compound, the Formyl Peptide Receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] This initiates a cascade of downstream signaling events.

Key Signaling Pathways

-

Phospholipase C (PLC) Pathway : The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : FPR activation can also stimulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and migration.[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK pathway, including ERK1/2 and p38, is another important downstream effector of FPR signaling, regulating various cellular processes such as gene expression and inflammation.[12]

Signaling Pathway Diagrams

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

Preliminary Investigation of FA-Gly-Phe-Leu: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a preliminary investigation into the synthetic tetrapeptide FA-Gly-Phe-Leu. While specific biological activity and mechanisms of action for this molecule are not extensively documented in publicly available research, this paper synthesizes the available chemical data. Furthermore, it outlines general experimental protocols for its synthesis and potential screening applications, based on established methodologies for similar peptides. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound and similar peptide structures in drug discovery and development.

Introduction to this compound

This compound is a synthetic polypeptide with the sequence Feruloyl-Glycyl-L-Phenylalanyl-L-Leucine.[1] The "FA" designation indicates a feruloyl group attached to the N-terminus of the peptide chain. Ferulic acid is a phenolic compound known for its antioxidant properties. The peptide itself is composed of three amino acids: Glycine (Gly), Phenylalanine (Phe), and Leucine (Leu). Such peptides are often identified through peptide screening, a high-throughput method used to discover active peptides in various biological assays.[1][2] This technique is instrumental in identifying novel ligands for protein interaction studies, functional analyses, and epitope mapping, particularly within the realm of drug discovery.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, solubilization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉N₃O₆ | [1] |

| Molecular Weight | 455.5 g/mol | [1] |

| CAS Number | 390766-88-8 | [1] |

| Sequence | {FA}-Gly-Phe-Leu | [1] |

| Sequence Abbreviation | {FA}-GFL | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the tetrapeptide this compound on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

-

Ferulic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Leu-OH using HBTU/HOBt and DIPEA in DMF.

-

Wash the resin.

-

-

Second Amino Acid Coupling (Phenylalanine):

-

Deprotect the growing peptide chain with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Fmoc-Phe-OH using HBTU/HOBt and DIPEA in DMF.

-

Wash the resin.

-

-

Third Amino Acid Coupling (Glycine):

-

Deprotect the peptide chain with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Fmoc-Gly-OH using HBTU/HOBt and DIPEA in DMF.

-

Wash the resin.

-

-

N-terminal Feruloylation:

-

Deprotect the final amino acid (Glycine) with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Ferulic acid using a suitable coupling agent.

-

-

Cleavage and Deprotection:

-

Wash and dry the resin.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Potential Signaling Pathway Involvement (Hypothetical)

As the specific biological target and mechanism of action for this compound are unknown, a hypothetical signaling pathway is presented below to illustrate how a similar bioactive peptide might exert its effects. This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for peptide ligands.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows relevant to the synthesis and screening of peptides like this compound.

Conclusion

This compound is a synthetic tetrapeptide with defined chemical properties but currently lacks extensive characterization in the scientific literature regarding its biological function. This whitepaper provides a consolidated overview of its known attributes and presents generalized, adaptable protocols for its synthesis and potential application in screening campaigns. The provided diagrams offer a visual representation of the experimental and conceptual frameworks within which this and similar peptides can be investigated. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

In-depth Technical Guide on the Functional Analysis of FA-Gly-Phe-Leu: A Review of Currently Available Scientific Knowledge

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the functional analysis of the peptide sequence FA-Gly-Phe-Leu. Following a comprehensive review of publicly available scientific literature and databases, it must be concluded that there is a significant scarcity of information regarding the biological function, mechanism of action, and associated signaling pathways for this specific peptide.

The peptide this compound is identified as a polypeptide, and its basic chemical information is available.[1][2] It is noted to have been found through peptide screening, a method used for identifying active peptides in various applications such as protein interaction studies and functional analysis.[1] However, beyond this initial identification, there is no substantive data in the public domain detailing its specific biological effects.

While related peptide sequences such as Gly-Leu-Phe have been investigated for properties like immunostimulation, and other peptides containing phenylalanine and leucine are subjects of various biological studies, this information cannot be responsibly extrapolated to this compound without direct experimental evidence.[3]

Due to the lack of foundational scientific research, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations. The scientific community has not yet published studies that would provide the necessary information to construct such a document.

We recommend that researchers interested in this peptide undertake foundational research to determine its biological activity and mechanism of action. Should such data become publicly available in the future, a comprehensive technical guide could be developed.

References

Methodological & Application

Application Note: Synthesis and Application of FA-Gly-Phe-Leu Tetrapeptide

Introduction

The tetrapeptide FA-Gly-Phe-Leu, an N-terminally acylated peptide with a Furylacryloyl (FA) group, represents a class of modified peptides with significant potential in drug discovery and biochemical research. The FA group provides a chromophore for spectrophotometric detection and can influence the peptide's biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis, purification, and characterization of this compound using both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods. These protocols are intended for researchers in peptide chemistry, pharmacology, and drug development.

Applications

This compound and similar acylated peptides can be utilized in various research and development areas:

-

Enzyme Substrate Studies: The FA group allows for continuous monitoring of enzymatic cleavage by spectrophotometry, making it a useful substrate for proteases.

-

Drug Delivery: The lipophilic nature of the FA group may enhance cell permeability and bioavailability of the peptide.

-

Peptidomimetic Development: It can serve as a lead compound for the development of more stable and potent peptidomimetic drugs.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogs of this compound can help in understanding the structural requirements for its biological activity.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis employs the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1]

Materials

-

Fmoc-Rink Amide resin (0.5-0.8 mmol/g substitution)

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

-

(E)-3-(2-furyl)acrylic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[2]

-

Diethyl ether (cold)

Step-by-Step Procedure

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection (First Amino Acid):

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Leu):

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Confirm complete coupling with a negative Kaiser test.

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 sequentially for Fmoc-Phe-OH and Fmoc-Gly-OH.

-

Final Fmoc Deprotection: After the coupling of Fmoc-Gly-OH, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine of Glycine.

-

N-Terminal Acylation with Furylacrylic Acid:

-

Dissolve (E)-3-(2-furyl)acrylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated Furylacrylic acid solution to the resin and shake for 2-4 hours.[3]

-

Wash the resin with DMF (5 times) and DCM (5 times).

-

-

Resin Washing and Drying: Wash the final peptide-resin with methanol and dry under vacuum.

-

Cleavage and Deprotection:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[2]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity by mass spectrometry and analytical HPLC.

-

SPPS Workflow Diagram

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Protocol 2: Solution-Phase Synthesis of this compound

Solution-phase synthesis offers an alternative for scalable production. This protocol involves the stepwise coupling of protected amino acids in solution, followed by deprotection steps.

Materials

-

H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)

-

Boc-Phe-OH, Boc-Gly-OH

-

(E)-3-(2-furyl)acrylic acid

-

Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt

-

Bases: NMM (N-Methylmorpholine), Triethylamine

-

Deprotection reagents: 4M HCl in Dioxane

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Dioxane, Saturated NaHCO₃ solution, 10% Citric acid solution, Brine

-

Drying agent: Anhydrous Na₂SO₄

Step-by-Step Procedure

-

Synthesis of Boc-Phe-Leu-OMe:

-

Dissolve H-Leu-OMe·HCl in DCM and add NMM until the pH is basic.

-

In a separate flask, dissolve Boc-Phe-OH, EDC, and HOBt in DCM.

-

Add the activated Boc-Phe-OH solution to the Leu-OMe solution and stir overnight at room temperature.

-

Wash the reaction mixture with 10% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the dipeptide.

-

-

Deprotection of Boc-Phe-Leu-OMe:

-

Dissolve the dipeptide in 4M HCl in dioxane and stir for 1 hour.

-

Evaporate the solvent to obtain H-Phe-Leu-OMe·HCl.

-

-

Synthesis of Boc-Gly-Phe-Leu-OMe:

-

Repeat the coupling procedure described in step 1, using H-Phe-Leu-OMe·HCl and Boc-Gly-OH.

-

-

Deprotection of Boc-Gly-Phe-Leu-OMe:

-

Repeat the deprotection procedure from step 2 to obtain H-Gly-Phe-Leu-OMe·HCl.

-

-

Coupling of Furylacrylic Acid:

-

Repeat the coupling procedure from step 1, using H-Gly-Phe-Leu-OMe·HCl and (E)-3-(2-furyl)acrylic acid.

-

-

Saponification of the Methyl Ester:

-

Dissolve the this compound-OMe in a mixture of methanol and 1N NaOH.

-

Stir for 2 hours at room temperature.

-

Acidify with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the crude this compound.

-

-

Purification: Purify the crude product by flash chromatography or preparative HPLC.

Solution-Phase Synthesis Workflow Diagram

Caption: Workflow for the Solution-Phase Synthesis of this compound.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Starting Material | Fmoc-Rink Amide Resin | H-Leu-OMe·HCl |

| Overall Yield (Crude) | 75-85% | 50-60% |

| Yield (After HPLC) | 40-50% | 30-40% |

| Purity (Analytical HPLC) | >98% | >98% |

| Purification Method | Preparative RP-HPLC | Flash Chromatography / RP-HPLC |

Table 2: Characterization Data for this compound

| Analysis Method | Expected Result |

| Molecular Formula | C₂₆H₃₂N₄O₆ |

| Molecular Weight | 496.56 g/mol |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 497.24, [M+Na]⁺ = 519.22 |

| Analytical HPLC | Single major peak with consistent retention time |

| ¹H NMR | Characteristic peaks for furan, acryloyl, and amino acid residues |

Note: Yields and purity are representative and can vary based on reaction conditions and scale.

Purification and Characterization Details

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column (e.g., 5 µm, 4.6 x 150 mm for analytical; 10 µm, 22 x 250 mm for preparative).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient of 5% to 95% B over 30 minutes is a typical starting point for purification.

-

Detection: UV detection at 220 nm and 305 nm (for the FA group).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR can be used to confirm the structure of the final product, although for routine peptide characterization, MS and HPLC are often sufficient.[4][5]

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Identify Small Molecule Peptides? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of FA-Gly-Phe-Leu Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of the synthetic tetrapeptide FA-Gly-Phe-Leu. The methodologies described herein are primarily centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1][2] These guidelines are designed to assist researchers in obtaining high-purity this compound for various downstream applications, including in-vitro assays, structural studies, and early-stage drug development.

The tetrapeptide this compound is a polypeptide that can be identified through peptide screening techniques.[3][4] For the purposes of this protocol, the "FA" designation is assumed to be the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common feature of peptides synthesized via Solid-Phase Peptide Synthesis (SPPS). The presence of the hydrophobic Fmoc group, in addition to the phenylalanine and leucine residues, imparts a significant hydrophobic character to the peptide, which is a key consideration for the purification strategy.

Principle of Purification

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase is then passed through the column. Less hydrophobic impurities will pass through the column quickly, while the more hydrophobic peptide and impurities will bind to the stationary phase. The bound components are then eluted by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[2] More hydrophobic molecules will require a higher concentration of the organic solvent to be eluted.

Experimental Protocols

Materials and Reagents

-

Crude this compound peptide (lyophilized powder)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Dimethyl sulfoxide (DMSO), HPLC grade (optional, for dissolving difficult peptides)

-

Preparative or semi-preparative RP-HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size)

-

Analytical RP-HPLC system for purity analysis

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation

-

Lyophilizer

Mobile Phase Preparation

-